3-Chloro-2-methylbiphenyl
Overview
Description
3-Chloro-2-methylbiphenyl is a chemical compound with the molecular formula C13H11Cl and a molecular weight of 202.68 . It is an oily liquid that is insoluble in water but soluble in benzene, toluene, and other organic solvents .
Synthesis Analysis
The industrial synthesis of 3-chloro-2-methylbiphenyl is reported to be via the cross-coupling of aryl Grignard reagents with haloarenes . This process involves adding metal magnesium and tetrahydrofuran in a reactor, then adding a tetrahydrofuran solution of 2,6-dichlorotoluene dropwise to this solution .Molecular Structure Analysis
The linear formula of 3-Chloro-2-methylbiphenyl is C6H5C6H3(CH3)Cl . The compound has a refractive index of n20/D 1.601 (lit.) .Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of 3-Chloro-2-methylbiphenyl is the cross-coupling of aryl Grignard reagents with haloarenes .Physical And Chemical Properties Analysis
3-Chloro-2-methylbiphenyl has a density of 1.137 g/mL at 25 °C (lit.) . It has a boiling point of 102-105 °C0.65 mm Hg (lit.) and a melting point estimate of 43°C . The compound has a flash point of >230 °F .Scientific Research Applications
Oxidation and Transformation in Methanotrophic Bacteria
Methylosinus trichosporium OB3b, expressing soluble methane monooxygenase, can oxidize a range of ortho-substituted biphenyls, including 3-Chloro-2-methylbiphenyl. This process helps to understand the effects of substituents on oxidation rates and product formation in methanotrophic bacteria, offering insights into aryl transformation potential and the prediction of oxidized intermediates formation (Lindner, Adriaens, & Semrau, 2000).
Synthesis and Environmental Applications
A new synthesis process for 3-(Chloromethyl)-2-methyl-1,1′-biphenyl, a key intermediate in producing bifenthrin (a pyrethroid insecticide), has been developed. This process is more environmentally friendly, efficient, and avoids high-toxic and high-risk reagents, showcasing its potential for sustainable and safer industrial applications (Zhang, Cheng, Hu, & Xu, 2019).
Optical and Photophysical Properties
Postfunctionalization of poly(3-hexylthiophene) (P3HT) with various functional groups, including chloro and methyl groups, allows for systematic studies on the electronic and steric effects on the optical and photophysical properties of poly(thiophene)s. This approach significantly impacts the development of materials with tailored optical properties for electronic and photonic applications (Li, Vamvounis, & Holdcroft, 2002).
Asymmetric Reduction in Drug Synthesis
The asymmetric reduction of 2-chloro-3-oxo-ester, a precursor to cardiovascular drug diltiazem, has been significantly improved using a Candida ketoreductase. This eco-friendly and cost-effective method enhances the synthesis process of pharmaceutically relevant compounds, highlighting its importance in drug manufacturing (Chen, Xuan, Chen, Ni, Pan, & Xu, 2021).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, the development of chromatographic methods for detecting substances like 3-Chloro-2-methylbiphenyl in water samples is crucial. Such methods contribute to monitoring and managing pollutants in environmental systems (Baranowska & Wojciechowska, 2012).
properties
IUPAC Name |
1-chloro-2-methyl-3-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl/c1-10-12(8-5-9-13(10)14)11-6-3-2-4-7-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXJARJANRFDKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404753 | |
Record name | 3-Chloro-2-methylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methylbiphenyl | |
CAS RN |
20261-24-9 | |
Record name | 3-Chloro-2-methylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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